Methyl 5-{[(4-tert-butylphenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate
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Overview
Description
Methyl 5-{[(4-tert-butylphenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a tert-butylphenyl group, a morpholine ring, and a benzoate ester. The combination of these functional groups imparts specific chemical properties and reactivity to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-{[(4-tert-butylphenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate typically involves multiple steps, including amination, esterification, and condensation reactions. One common synthetic route starts with the preparation of the benzoate ester, followed by the introduction of the tert-butylphenyl group through a Friedel-Crafts acylation reaction. The morpholine ring is then incorporated via a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to achieve higher yields and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors and automated synthesis platforms can also enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-{[(4-tert-butylphenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to alcohols or amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Methyl 5-{[(4-tert-butylphenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 5-{[(4-tert-butylphenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and affecting downstream signaling pathways. The exact mechanism depends on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-((3,5-di-tert-butyl-4-oxocyclohexa-2,5-dien-1-ylidene)methyl)benzoate
- tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate
Uniqueness
Methyl 5-{[(4-tert-butylphenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate is unique due to its specific combination of functional groups, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C23H28N2O4 |
---|---|
Molecular Weight |
396.5 g/mol |
IUPAC Name |
methyl 5-[(4-tert-butylbenzoyl)amino]-2-morpholin-4-ylbenzoate |
InChI |
InChI=1S/C23H28N2O4/c1-23(2,3)17-7-5-16(6-8-17)21(26)24-18-9-10-20(19(15-18)22(27)28-4)25-11-13-29-14-12-25/h5-10,15H,11-14H2,1-4H3,(H,24,26) |
InChI Key |
OAOPMXTUIDKDBZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)N3CCOCC3)C(=O)OC |
Origin of Product |
United States |
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